
Introduction: Deciphering Molecular Structure
Through Controlled Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Phenyl-4-penten-2-ol

Cat. No.: B1630499 Get Quote

In the realm of analytical chemistry and drug development, the unambiguous determination of a

molecule's structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique

for this purpose, offering unparalleled sensitivity and structural information. This guide,

prepared from the perspective of a Senior Application Scientist, delves into the electron

ionization (EI) mass spectrometry fragmentation pattern of 2-phenyl-4-penten-2-ol, a tertiary

allylic alcohol.

Our objective is not merely to present a spectrum but to dissect the intricate dance of bond

cleavages and rearrangements that occur within the mass spectrometer. We will explore the

causal factors driving the formation of specific fragment ions, grounded in the principles of

carbocation stability and established fragmentation mechanisms. Furthermore, we will compare

this unique fragmentation signature to that of a structural isomer to highlight the diagnostic

power of MS in distinguishing closely related compounds. This guide is intended for

researchers and scientists who seek to move beyond simple spectral matching and gain a

deeper, mechanistic understanding of the data generated by their instruments.

The Molecular Ion: A Fleeting Glimpse of the Intact
Molecule
Upon entering the 70 eV electron ionization source, 2-phenyl-4-penten-2-ol (molar mass

162.23 g/mol ) absorbs energy, leading to the ejection of an electron and the formation of a

molecular ion (M•+).
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C₁₁H₁₄O + e⁻ → [C₁₁H₁₄O]•+ + 2e⁻

The NIST Mass Spectrometry Data Center provides the electron ionization spectrum for this

compound, which shows a molecular ion peak at a mass-to-charge ratio (m/z) of 162.[1][2]

Consistent with the behavior of many alcohols, this peak is of low relative intensity

(approximately 12% of the base peak). The energetic instability of the molecular ion,

particularly due to the presence of the hydroxyl group, means that it readily undergoes

fragmentation.[3][4]

Major Fragmentation Pathways: A Roadmap to the
Molecular Architecture
The fragmentation of the 2-phenyl-4-penten-2-ol molecular ion is governed by the formation of

the most stable possible fragment ions. The presence of a tertiary alcohol, a phenyl group, and

an allyl group creates several competing, high-probability fragmentation channels.

Alpha (α)-Cleavage: The Signature of an Alcohol
One of the most characteristic fragmentation pathways for alcohols is the cleavage of a C-C

bond adjacent to the carbon bearing the hydroxyl group, known as α-cleavage.[3] For 2-
phenyl-4-penten-2-ol, this can occur in two primary ways:

Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the tertiary carbon and the

methyl group results in the loss of a methyl radical (mass 15). This pathway is highly

favorable as it produces a resonance-stabilized oxonium ion at m/z 147. The significant

abundance of this peak (approx. 51%) is a strong indicator of the tertiary alcohol-methyl

group moiety.

Loss of an Allyl Radical (•C₃H₅): Cleavage of the bond between the tertiary carbon and the

allyl group's methylene carbon leads to the loss of a resonance-stabilized allyl radical (mass

41). The resulting fragment is a highly stable, resonance-stabilized benzylic oxonium ion at

m/z 121. This fragment is observed with a high relative intensity of approximately 87%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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